4-Iodophenoxyacetic acid
Overview
Description
4-Iodophenoxyacetic acid: is an organic compound with the molecular formula C8H7IO3 . It is characterized by the presence of an iodine atom attached to a phenoxyacetic acid structure. This compound is known for its applications in various fields, including organic synthesis and agricultural chemistry .
Mechanism of Action
Target of Action
4-Iodophenoxyacetic acid is a type of organic compound It’s known to be used as a reagent in organic synthesis , implying that it interacts with various molecules depending on the specific reaction context.
Mode of Action
It has been used in the catalytic hypervalent iodine oxidation of p-alkoxyphenols . In this process, it’s suggested that iodine(V) species, generated in situ, are involved in the oxidation as the active catalyst .
Pharmacokinetics
It’s known that the compound is soluble in alcohol, ether, and other organic solvents, but insoluble in water . This suggests that its bioavailability could be influenced by these properties.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the case of its use in the catalytic hypervalent iodine oxidation of p-alkoxyphenols, it contributes to the production of p-quinones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s sensitive to light , suggesting that exposure to light could affect its stability. Furthermore, its solubility properties indicate that the presence of certain solvents could influence its action and efficacy.
Biochemical Analysis
Cellular Effects
The cellular effects of 4-Iodophenoxyacetic acid have been studied in the context of plant biology. For instance, it has been reported to influence the growth and development of gametophytes and young sporophytes of Laminaria, a genus of seaweed . The compound’s influence on cell function, signaling pathways, gene expression, and cellular metabolism in other organisms remains to be fully elucidated.
Molecular Mechanism
It’s known that the compound can participate in oxidation reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodophenoxyacetic acid can be synthesized through the iodination of phenoxyacetic acid. The typical procedure involves reacting phenoxyacetic acid with iodine in the presence of acetic acid. The reaction is carried out under controlled conditions to ensure the selective iodination of the phenoxy group .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or filtration techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Iodophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using hypervalent iodine compounds to form quinones.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
4-Iodophenoxyacetic acid has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of other organic compounds.
Agricultural Chemistry: It serves as a precursor for the synthesis of plant growth regulators.
Pharmaceutical Research: The compound is explored for its potential in drug development due to its unique chemical properties.
Comparison with Similar Compounds
- 4-Bromophenoxyacetic acid
- 4-Chlorophenoxyacetic acid
- 4-Fluorophenoxyacetic acid
Comparison: 4-Iodophenoxyacetic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The iodine atom’s larger size and higher atomic weight influence the compound’s physical and chemical properties, making it more suitable for specific applications in organic synthesis and agricultural chemistry .
Properties
IUPAC Name |
2-(4-iodophenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKORKXFKXYYHAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172092 | |
Record name | (p-Iodophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-94-0 | |
Record name | 4-Iodophenoxyacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1878-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (p-Iodophenoxy)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (p-Iodophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (p-iodophenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.938 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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